3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
    3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
        Selective 11beta-hydroxysteroid dehydrogenase type 1 (11betaHSD1) inhibitor; High Quality Biochemicals for Research Uses
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        376641-65-5    
    
    
        VCID:
        
        VC0006442    
        
        InChI:
        
        InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H    
    
        
        SMILES:
        
        CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl    
    
        
        Molecular Formula:
        
        C17H22Cl2N4O3S2    
    
        
        Molecular Weight:
        
        465.4 g/mol    
    
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
CAS No.: 376641-65-5
Cat. No.: VC0006442
Molecular Formula: C17H22Cl2N4O3S2
Molecular Weight: 465.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Selective 11beta-hydroxysteroid dehydrogenase type 1 (11betaHSD1) inhibitor; High Quality Biochemicals for Research Uses | 
|---|---|
| CAS No. | 376641-65-5 | 
| Molecular Formula | C17H22Cl2N4O3S2 | 
| Molecular Weight | 465.4 g/mol | 
| IUPAC Name | 3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride | 
| Standard InChI | InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H | 
| Standard InChI Key | VQQOVTXLJDVTLF-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl | 
| Canonical SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CC[NH+](CC3)C.[Cl-] | 
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